4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline
Overview
Description
4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline is an organic compound that features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, and a nitroaniline moiety
Synthetic Routes and Reaction Conditions:
Mannich Reaction: One common method for synthesizing this compound involves a Mannich reaction. This reaction typically uses formaldehyde, 2,6-dimethylmorpholine, and 3-nitroaniline as starting materials.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Mannich reactions or Suzuki-Miyaura couplings, utilizing continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: The major product of reduction is 4-(2,6-Dimethylmorpholin-4-yl)-3-phenylenediamine.
Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
4-(2,6-Dimethylmorpholin-4-yl)aniline: Lacks the nitro group, making it less reactive in redox reactions.
4-(2,6-Dimethylmorpholin-4-yl)-3-chloroaniline: Contains a chloro group instead of a nitro group, altering its chemical reactivity and biological activity.
Uniqueness: 4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline is unique due to the presence of both the nitro and morpholine groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-3-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8-6-14(7-9(2)18-8)11-4-3-10(13)5-12(11)15(16)17/h3-5,8-9H,6-7,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETBLVLKWBJXHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657004 | |
Record name | 4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-27-3 | |
Record name | 4-(2,6-Dimethylmorpholin-4-yl)-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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